molecular formula C10H16O2 B14484422 Cycloheptanone, 3-(2-oxopropyl)- CAS No. 66921-76-4

Cycloheptanone, 3-(2-oxopropyl)-

Cat. No.: B14484422
CAS No.: 66921-76-4
M. Wt: 168.23 g/mol
InChI Key: BOELKTAUJTUZPI-UHFFFAOYSA-N
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Description

Cycloheptanone, 3-(2-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, featuring an additional oxopropyl group. This compound is part of the cyclic ketones family and is characterized by a seven-membered carbon ring with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.

    Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone.

Industrial Production Methods

Cycloheptanone, 3-(2-oxopropyl)- is typically produced by the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at 400–450°C over alumina doped with zinc oxide or cerium oxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Microbial reduction using specific strains of microorganisms.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.

Major Products

    Oxidation: Pimelic acid.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptanones depending on the reagents used.

Mechanism of Action

The mechanism by which cycloheptanone, 3-(2-oxopropyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, in microbial reduction, specific enzymes catalyze the reduction of the ketone group to an alcohol. In oxidation reactions, the compound undergoes cleavage to form dicarboxylic acids, which are further utilized in various synthetic processes .

Comparison with Similar Compounds

Cycloheptanone, 3-(2-oxopropyl)- can be compared with other cyclic ketones such as:

Uniqueness

Cycloheptanone, 3-(2-oxopropyl)- is unique due to its specific structure and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

CAS No.

66921-76-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(2-oxopropyl)cycloheptan-1-one

InChI

InChI=1S/C10H16O2/c1-8(11)6-9-4-2-3-5-10(12)7-9/h9H,2-7H2,1H3

InChI Key

BOELKTAUJTUZPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC(=O)C1

Origin of Product

United States

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